molecular formula C29H32N6O B12748556 1H-Benzimidazole-5-carboximidamide, N-cyclopentyl-2-(5-(4-((cyclopentylamino)iminomethyl)phenyl)-2-furanyl)- CAS No. 216308-25-7

1H-Benzimidazole-5-carboximidamide, N-cyclopentyl-2-(5-(4-((cyclopentylamino)iminomethyl)phenyl)-2-furanyl)-

Cat. No.: B12748556
CAS No.: 216308-25-7
M. Wt: 480.6 g/mol
InChI Key: MDWLEANZLZWRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Benzimidazole-5-carboximidamide, N-cyclopentyl-2-(5-(4-((cyclopentylamino)iminomethyl)phenyl)-2-furanyl)- (hereafter referred to as the target compound) is a benzimidazole derivative characterized by a carboximidamide group at the 5-position of the benzimidazole core. Key structural features include:

  • A benzimidazole backbone, which is a bicyclic aromatic system with two nitrogen atoms.
  • An N-cyclopentyl substituent, introducing steric bulk and lipophilicity.
  • A 2-furanyl group linked to a phenyl ring, which is further substituted with a cyclopentylamino-iminomethyl moiety (-CH₂-N=C-NH-cyclopentyl).

Properties

CAS No.

216308-25-7

Molecular Formula

C29H32N6O

Molecular Weight

480.6 g/mol

IUPAC Name

N'-cyclopentyl-2-[5-[4-(N'-cyclopentylcarbamimidoyl)phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C29H32N6O/c30-27(32-21-5-1-2-6-21)19-11-9-18(10-12-19)25-15-16-26(36-25)29-34-23-14-13-20(17-24(23)35-29)28(31)33-22-7-3-4-8-22/h9-17,21-22H,1-8H2,(H2,30,32)(H2,31,33)(H,34,35)

InChI Key

MDWLEANZLZWRKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=C(C2=CC=C(C=C2)C3=CC=C(O3)C4=NC5=C(N4)C=C(C=C5)C(=NC6CCCC6)N)N

Origin of Product

United States

Biological Activity

1H-Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound 1H-benzimidazole-5-carboximidamide, N-cyclopentyl-2-(5-(4-((cyclopentylamino)iminomethyl)phenyl)-2-furanyl)- is a novel derivative that combines the benzimidazole core with various functional groups, enhancing its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of substituted benzimidazoles with cyclopentyl amines and furan derivatives. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit potent antimicrobial effects. For instance, a series of 1H-benzimidazole-N-alkylated-5-carboxamidine derivatives were synthesized and evaluated for their antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound 59 showed remarkable activity with a minimum inhibitory concentration (MIC) of 3.12 µg/mL against both bacteria and Candida albicans .

Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives

CompoundMIC (µg/mL)Target Organism
593.12MRSA
593.12C. albicans
2g8Streptococcus faecalis
2g4Staphylococcus aureus

Anticancer Activity

The antiproliferative effects of benzimidazole derivatives have also been extensively studied. For example, compound 2g demonstrated significant antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM. This indicates a strong potential for further development as an anticancer agent .

Table 2: Antiproliferative Activity Against MDA-MB-231 Cell Line

CompoundIC50 (µM)
2g16.38
1a>100
1b>100

The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For instance, some benzimidazole derivatives act as topoisomerase inhibitors, interfering with DNA replication in cancer cells .

Case Studies

In a notable case study involving the antiviral activity against Ebola virus (EBOV), a related benzimidazole compound (FGI-103) was shown to inhibit EBOV infection in vitro and in vivo, providing a promising avenue for therapeutic development against viral infections . Mice treated with FGI-103 exhibited complete protection from lethal doses of EBOV when administered prophylactically.

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor properties of benzimidazole derivatives. For instance, compounds derived from 1H-benzimidazole have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The antitumor activity is often attributed to the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair. A study showed that novel benzimidazole-5-carboxylic acid derivatives inhibited the growth of 21 human cancer cell lines, with some compounds exhibiting potency comparable to established chemotherapeutic agents like doxorubicin and etoposide .
  • Case Study : A specific benzimidazole derivative exhibited an IC50 value in the low micromolar range against leukemia cells, indicating selective cytotoxicity towards tumor cells while sparing normal cells .

Antimicrobial Properties

The antimicrobial potential of benzimidazole derivatives has been extensively studied, revealing effectiveness against a broad spectrum of pathogens.

  • Spectrum of Activity : These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 1.27 µM against various bacterial strains .
  • Case Study : Compounds synthesized from 2-mercaptobenzimidazole demonstrated significant antimicrobial effects and were evaluated for their ability to inhibit the growth of resistant bacterial strains .

Antiviral Applications

Benzimidazole derivatives have also been investigated for their antiviral properties, particularly against viruses such as Ebola.

  • Mechanism : The antiviral activity is often linked to the ability of these compounds to inhibit viral entry or replication within host cells. A notable example is the compound FGI-103, which was screened for activity against Ebola virus and showed promising results in vitro .
  • Case Study : In a study utilizing a Zaire Ebola virus-GFP assay, FGI-103 exhibited significant inhibitory effects on viral replication, highlighting its potential as a therapeutic agent against filovirus infections .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of benzimidazole derivatives is crucial for optimizing their biological activities.

  • SAR Insights : Modifications at various positions on the benzimidazole ring can significantly influence the potency and selectivity of these compounds. For instance, substituents at the C-2 position of phenoxy moieties have been shown to enhance antiplasmodial activity while maintaining selectivity against non-tumor cells .

Computational Studies and Drug Design

Recent advancements in computational chemistry have facilitated the design of novel benzimidazole derivatives with improved pharmacological profiles.

  • In Silico Studies : Molecular docking studies have been employed to predict binding affinities and interactions with biological targets. For instance, favorable docking scores were reported for several synthesized compounds against specific viral proteins, indicating their potential as drug candidates .

Comparison with Similar Compounds

2-(4'-Carbamimidoyl-2'-hydroxybiphenyl-4-yl)-1H-benzimidazole-5-carboximidamide ()

  • Core structure : Benzimidazole with carboximidamide at position 5.
  • Substituents :
    • A biphenyl group at position 2, featuring a hydroxyl (-OH) and a carbamimidoyl (-C(=NH)NH₂) group.
  • Key differences :
    • The biphenyl system in replaces the furanyl-phenyl group in the target compound.
    • The hydroxyl group enhances polarity, whereas the target compound’s cyclopentyl groups increase hydrophobicity.
  • Implications : The hydroxyl group in may improve aqueous solubility but reduce membrane permeability compared to the target compound’s lipophilic cyclopentyl substituents .

N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide ()

  • Core structure : Benzimidazole linked to a phenyl group.
  • Substituents :
    • A 5-bromo-2-furancarboxamide group attached to the phenyl ring.
  • Key differences :
    • The carboxamide (-CONH₂) group in contrasts with the carboximidamide (-C(=NH)NH₂) in the target compound.
    • Bromine on the furan ring increases molecular weight and may influence halogen bonding.

Pyrazole-1-carboximidamide Derivatives ()

The compounds in (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) share the carboximidamide functional group but differ in core structure:

  • Core structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms) instead of benzimidazole.
  • Substituents : Varied phenyl groups (methoxy, chloro, bromo, nitro, etc.).
  • Key differences: Pyrazole cores are smaller and less aromatic than benzimidazole, altering electronic properties. Substituents like methoxy (-OCH₃) or nitro (-NO₂) in modulate electron density, whereas the target compound’s furan and cyclopentyl groups prioritize steric effects.
  • Implications : The benzimidazole core in the target compound may enable stronger π-π stacking interactions in biological systems compared to pyrazole derivatives .

Structural and Functional Group Analysis

Feature Target Compound Compound Compound Compounds (e.g., Entry 1)
Core structure Benzimidazole Benzimidazole Benzimidazole Pyrazole
Functional group Carboximidamide (-C(=NH)NH₂) Carboximidamide (-C(=NH)NH₂) Carboxamide (-CONH₂) Carboximidamide (-C(=NH)NH₂)
Key substituents Cyclopentyl, furanyl-phenyl, cyclopentylamino-iminomethyl Biphenyl with -OH and carbamimidoyl 5-Bromo-furancarboxamide Methoxy-, chloro-, or nitro-substituted phenyl
Polarity Moderate (lipophilic cyclopentyl vs. polar amidine) High (hydroxyl group) Moderate (bromo increases lipophilicity) Variable (depends on substituents)
Steric effects High (two cyclopentyl groups) Moderate (biphenyl system) Low Low to moderate

Research Implications and Limitations

  • Structural insights : The target compound’s unique combination of benzimidazole, carboximidamide, and cyclopentyl-furanyl groups distinguishes it from analogs. These features may enhance binding to targets requiring both aromatic stacking and hydrophobic interactions.
  • Limitations : The evidence provided lacks direct pharmacological or physicochemical data (e.g., IC₅₀, logP) for the target compound. Comparisons are inferred from structural analogs.
  • Future directions : Synthesis and testing of the target compound alongside its analogs (e.g., pyrazole-carboximidamides from ) could elucidate structure-activity relationships.

Preparation Methods

Key Structural Features Influencing Synthesis

  • The molecule contains a benzimidazole-5-carboximidamide core.
  • It is substituted at the 2-position with a 5-(4-((cyclopentylamino)iminomethyl)phenyl)-2-furanyl moiety.
  • The presence of cyclopentylamino groups and carboximidamide functionalities requires careful introduction of amidine and imine groups.

Synthetic Route Overview

While direct published synthetic procedures for this exact compound are scarce, the synthesis can be inferred from related benzimidazole derivatives and amidine chemistry:

  • Formation of the benzimidazole core :

    • Condense o-phenylenediamine with a suitable carboximidamide precursor or nitrile derivative to introduce the carboximidamide group at the 5-position.
    • Alternatively, start from 5-carboximidamide-substituted o-phenylenediamine derivatives.
  • Introduction of the 2-substituent (furan-phenyl-imine moiety) :

    • Synthesize the 5-(4-((cyclopentylamino)iminomethyl)phenyl)-2-furanyl aldehyde or equivalent intermediate.
    • Condense this aldehyde with the benzimidazole core at the 2-position via nucleophilic substitution or cross-coupling reactions.
  • Formation of the cyclopentylamino iminomethyl group :

    • The iminomethyl group (–C=NH–) attached to the phenyl ring is formed by reaction of an aldehyde with cyclopentylamine, generating a Schiff base (imine).
    • This step is typically done under mild conditions to avoid decomposition.
  • Purification and characterization :

    • The final compound is purified by recrystallization or chromatography.
    • Characterization is done by NMR, MS, and elemental analysis to confirm structure.

Reaction Conditions and Reagents

  • Condensation reactions are generally performed in polar solvents such as ethanol, methanol, or acetic acid.
  • Mild heating (50–100 °C) is applied to facilitate ring closure and imine formation.
  • Catalysts such as acids (e.g., HCl, H2SO4) may be used to promote cyclization.
  • For amidine formation, reagents like amidines or nitriles with amines under dehydrating conditions are employed.

Data Table: Summary of Preparation Parameters for Related Benzimidazole Derivatives

Step Reagents/Conditions Purpose/Outcome Notes
Condensation of o-phenylenediamine with formic acid or aldehyde o-Phenylenediamine, formic acid or aldehyde, acid catalyst, heat Formation of benzimidazole core or 2-substituted benzimidazole Classical method for benzimidazole synthesis
Introduction of carboximidamide group Amidines or nitriles, amines, dehydrating agents Installation of carboximidamide at 5-position Requires controlled conditions to avoid side reactions
Schiff base formation (imine) Aldehyde + cyclopentylamine, mild heating Formation of cyclopentylamino iminomethyl group Sensitive to moisture, reversible reaction
Coupling of furan-phenyl moiety Cross-coupling reagents or nucleophilic substitution Attachment of 2-substituent on benzimidazole May require palladium catalysts or base
Purification Chromatography, recrystallization Isolation of pure compound Characterization by NMR, MS, elemental analysis

Research Findings and Notes on Preparation

  • The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are synthesized using well-established condensation and substitution reactions.
  • The carboximidamide group is typically introduced via amidine chemistry, which requires careful control of reaction conditions to prevent hydrolysis or polymerization.
  • The cyclopentylamino iminomethyl substituent is formed by Schiff base chemistry, which is reversible and sensitive to reaction conditions; thus, mild and anhydrous conditions are preferred.
  • The furan ring attachment at the 2-position of benzimidazole often involves cross-coupling or nucleophilic aromatic substitution, depending on the functional groups present.
  • No direct published synthetic procedure for this exact compound was found in major chemical databases or patents, but the synthesis can be reliably extrapolated from related benzimidazole derivatives and amidine chemistry.
  • The compound’s molecular weight is 480.6 g/mol, and its molecular formula is C29H32N6O, indicating a relatively large and complex molecule requiring multi-step synthesis.

Q & A

Q. Table 1: SAR of Furan-Phenyl Modifications

SubstituentIC50 (nM)Solubility (µg/mL)
Phenyl (Baseline)12 ± 1.28.5
4-Fluorophenyl9 ± 0.86.2
3-Thienyl25 ± 2.112.4

Advanced: How can computational modeling predict target binding interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Focus on hydrogen bonds between the carboximidamide group and conserved lysine residues .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the furan-phenyl moiety in hydrophobic pockets .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Metabolic Stability Tests : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of cyclopentyl groups) .
  • Formulation Adjustments : Use PEGylated liposomes to improve plasma half-life .

Advanced: What methods optimize solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate groups at the benzimidazole N1 position; hydrolyze in vivo .
  • Co-crystallization : Screen with sulfobutylether-β-cyclodextrin to enhance aqueous solubility (>50 µg/mL) .

Advanced: What challenges arise in X-ray crystallography of this compound?

Methodological Answer:

  • Crystal Growth : Use vapor diffusion with 2-methyl-2,4-pentanediol (MPD) as precipitant; address twinning via SHELXD .
  • Disorder Resolution : Refine cyclopentyl groups with restrained isotropic displacement parameters (ISOR in SHELXL) .

Advanced: How do furan-phenyl groups influence bioactivity?

Methodological Answer:

  • π-π Stacking : Replace furan with bulkier groups (e.g., naphthyl) to enhance affinity for aromatic enzyme pockets .
  • Electrostatic Effects : Introduce electron-withdrawing groups (e.g., -NO2) to stabilize charge-transfer interactions .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–10) for 24h; monitor degradation via UPLC .
  • Thermal Analysis : Use DSC to detect melting point shifts (>180°C indicates thermal stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.